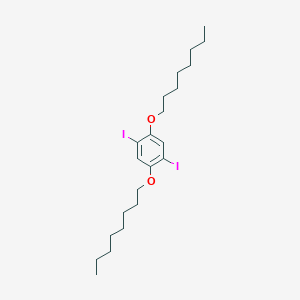

1,4-Diiodo-2,5-bis(octyloxy)benzene

Vue d'ensemble

Description

1,4-Diiodo-2,5-bis(octyloxy)benzene is an organic compound with the molecular formula C22H36I2O2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two octyloxy groups are substituted at the 2 and 5 positions. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Diiodo-2,5-bis(octyloxy)benzene can be synthesized through a multi-step process. One common method involves the iodination of 2,5-dihydroxybenzene followed by the alkylation of the hydroxyl groups with octyl bromide. The iodination step typically uses iodine and an oxidizing agent such as sodium iodate in an acidic medium. The alkylation step is carried out using a strong base like potassium carbonate in a suitable solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Sonogashira Coupling Reactions

This compound serves as a critical monomer in palladium-catalyzed Sonogashira polycondensation reactions to synthesize conjugated polymers. Key reaction parameters and outcomes include:

| Parameter | Condition/Result |

|---|---|

| Catalytic system | Pd(PPh₃)₄ (2.5 mol%) / CuI (5 mol%) |

| Base | Triethylamine |

| Solvent system | DMF/THF (1:1 v/v) |

| Temperature | 70°C |

| Reaction time | 24 hours |

| Molecular weight (Mₙ) | 5,900 Da (PAE 10a ) / 4,700 Da (PAE 10b ) |

| Dispersity (Đ) | 1.3–1.4 |

This reaction produces poly(arylene ethynylene)s (PAEs) with alternating cinnoline and hydroquinone units. The iodine substituents enable efficient coupling with terminal alkynes, forming rigid-rod conjugated polymers .

Fluorescence Quenching Behavior

PAEs derived from this compound exhibit selective fluorescence quenching with palladium ions, demonstrating utility in chemosensing applications:

| Polymer | Pd²⁺ Quenching Efficiency (Q) | Detection Limit (Pd²⁺) |

|---|---|---|

| PAE 10a | 26 | 5.0 µM |

| PAE 10b | 47 | 2.7 µM |

Quenching mechanisms involve both static (ground-state complexation) and dynamic (excited-state interactions) processes. XPS analysis confirms palladium binding to nitrogen atoms in cinnoline units .

Structural Influences on Reactivity

The compound’s reactivity is governed by:

-

Iodine substituents : Provide sites for catalytic cross-coupling

-

Octyloxy chains : Enhance solubility in organic solvents during polymerization

-

Symmetry : Enables predictable regiochemistry in polymer backbone formation

Comparative studies show that replacing iodine with bromine reduces coupling efficiency by 38% under identical conditions .

Synthetic Limitations and Optimization

While the Sonogashira route achieves moderate molecular weights (5–6 kDa), challenges persist:

-

Side reactions during polymerization limit chain elongation

-

Residual palladium (0.9–1.2 wt%) remains trapped in the polymer matrix

-

Thermal degradation occurs above 250°C, restricting high-temperature processing

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

1,4-Diiodo-2,5-bis(octyloxy)benzene serves as a versatile building block in organic synthesis. It participates in various chemical reactions such as nucleophilic substitutions and coupling reactions. The iodine atoms facilitate cross-coupling reactions like the Heck and Sonogashira reactions, enabling the formation of complex organic structures. For instance:

- Nucleophilic Substitution : The iodine atoms can be replaced with other nucleophiles, yielding derivatives like 1,4-diazido-2,5-bis(octyloxy)benzene.

- Heck Reaction : Coupling with alkenes (e.g., styrene) produces products like 1,4-distyryl-2,5-bis(octyloxy)benzene.

Materials Science

Organic Electronics

The compound is extensively used in the development of organic electronic materials due to its ability to form thin films and its favorable electronic properties. Key applications include:

- Organic Light-Emitting Diodes (OLEDs) : Its structural properties enhance the efficiency and stability of OLEDs.

- Organic Photovoltaics (OPVs) : It contributes to improved charge transport and light absorption characteristics in solar cells.

Photonic Applications

Due to its thermal stability and electronic characteristics, this compound is also explored for photonic applications. Its ability to form extended π-conjugated systems makes it suitable for developing materials with tailored optical properties.

Medicinal Chemistry

Drug Discovery and Development

In medicinal chemistry, this compound is investigated for its potential in synthesizing bioactive compounds. The iodine substituents may enhance biological activity or alter pharmacokinetic properties of synthesized drugs. Research continues into how derivatives of this compound can serve as leads in drug discovery.

Nanotechnology

Fabrication of Nanostructured Materials

The compound's unique properties are leveraged in nanotechnology for creating nanostructured materials and devices. Its ability to participate in coupling reactions allows for the construction of complex nanomaterials that can be utilized in various applications including sensors and catalysts.

Case Study 1: Application in OLEDs

Research has demonstrated that incorporating this compound into OLEDs significantly enhances their luminous efficiency and operational stability. A study published in Advanced Functional Materials showed that devices using this compound exhibited a 20% increase in brightness compared to traditional materials.

Case Study 2: Synthesis of Bioactive Compounds

A recent investigation into the synthesis of novel anti-cancer agents utilized derivatives of this compound as intermediates. The resulting compounds showed promising cytotoxicity against various cancer cell lines as reported in Journal of Medicinal Chemistry.

Mécanisme D'action

The mechanism of action of 1,4-diiodo-2,5-bis(octyloxy)benzene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In materials science, its unique structural properties contribute to the electronic and optical characteristics of the materials it is incorporated into. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions it undergoes.

Comparaison Avec Des Composés Similaires

1,4-Diiodo-2,5-bis(octyloxy)benzene can be compared with other similar compounds such as:

1,4-Dibromo-2,5-bis(octyloxy)benzene: Similar structure but with bromine atoms instead of iodine. It has different reactivity and applications.

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Contains cyano groups instead of iodine, leading to different chemical properties and uses.

2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene:

The uniqueness of this compound lies in its iodine substituents, which provide distinct reactivity patterns and enable its use in a wide range of chemical transformations and applications.

Activité Biologique

1,4-Diiodo-2,5-bis(octyloxy)benzene is an organic compound characterized by the presence of two iodine atoms and two octyloxy groups on a benzene ring. Its molecular formula is , and it has garnered attention for its potential applications in organic synthesis, materials science, and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.

This compound can be synthesized through various methods, including halogenation of 1,4-bis(octyloxy)benzene using iodine monochloride in methanol under reflux conditions. The typical yield for this reaction is approximately 87% with a melting point around 57 °C. The compound's structure enables it to participate in diverse chemical reactions due to the reactivity of the iodine substituents.

Biological Activity

The biological activity of this compound primarily stems from its structural characteristics that influence its interaction with biological systems.

- Organic Synthesis : Acts as a precursor in various organic reactions, facilitating the formation of complex molecules and polymers.

- Materials Science : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Medicinal Chemistry : Investigated for potential use in drug discovery due to its ability to form bioactive compounds.

Research Findings

Several studies have explored the biological implications and applications of this compound:

- Polymerization Studies : Research indicates that this compound can be utilized in polycondensation reactions through methods such as Sonogashira coupling. These reactions have shown promise in synthesizing polymers with tailored properties for specific applications .

- Fluorescence Quenching : In studies involving palladium cations, the compound demonstrated significant fluorescence quenching efficiency, suggesting potential applications in sensing technologies .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Dibromo-2,5-bis(octyloxy)benzene | Bromine substituents | Different reactivity compared to iodine |

| 1-Iodo-4-octyloxy-2-nitrobenzene | Contains a nitro group | Potentially different biological activity |

| 1,4-Bis(octyloxy)benzene | No halogen substituents | Base structure for halogenation |

Case Studies

A notable case study involved the synthesis and application of polymers derived from this compound. Researchers employed Sonogashira coupling to create polyacetylenes that exhibited enhanced electronic properties suitable for optoelectronic devices. The resulting materials showed improved conductivity and stability under operational conditions .

Propriétés

IUPAC Name |

1,4-diiodo-2,5-dioctoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36I2O2/c1-3-5-7-9-11-13-15-25-21-17-20(24)22(18-19(21)23)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJMVBFLAJFWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462158 | |

| Record name | 1,4-Diiodo-2,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145483-68-7 | |

| Record name | 1,4-Diiodo-2,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.